6-O-Trityl-D-mannopyranose
Overview
Description
6-O-Trityl-D-mannopyranose is a pivotal compound within the realm of the biomedical industry. It garners extensive employment in the progress of pharmaceuticals and therapeutics catered towards an array of maladies. Its vast potential resides in the amelioration of cancer, diabetes, and viral infections alike .
Molecular Structure Analysis
The molecular formula of 6-O-Trityl-D-mannopyranose is C25H26O6 . It is a monosaccharide with a trityl group attached to the 6th carbon .Physical And Chemical Properties Analysis
The molecular weight of 6-O-Trityl-D-mannopyranose is 422.47 g/mol . The predicted boiling point is 672.4±55.0 °C, and the predicted density is 1.291±0.06 g/cm3 .Scientific Research Applications
Glycosylation Agent
6-O-Trityl-D-mannopyranose is commonly used as a glycosylation agent in the synthesis of complex carbohydrates. This process is crucial for creating specific glycosidic linkages and is fundamental in the study of glycomics and the development of carbohydrate-based therapeutics .
Synthesis of Oligosaccharides
This compound plays a vital role in the synthesis of oligosaccharides . It serves as a building block for creating diverse oligosaccharide structures, which are essential for studying carbohydrate functions in biological systems .
Polysaccharide Synthesis
In polysaccharide synthesis , 6-O-Trityl-D-mannopyranose is utilized to construct polysaccharides with specific branching patterns and lengths, which are important for understanding polysaccharide structure-function relationships .
Derivative Production
The compound can be fluorinated, methylated, or click modified to produce various derivatives. These derivatives have potential applications in medicinal chemistry and drug design due to their altered physical and chemical properties .
Carbohydrate Research
It is instrumental in carbohydrate research , particularly in studying the structure and reactivity of carbohydrates, which can lead to advancements in carbohydrate-based drug discovery .
Glycoconjugate Formation
6-O-Trityl-D-mannopyranose is used in forming glycoconjugates , which are compounds where carbohydrates are covalently linked to other types of molecules like proteins or lipids. These are significant in vaccine development and biomarker discovery .
Analytical Chemistry
In analytical chemistry , derivatives of this compound can be used as standards or reagents in various analytical techniques, aiding in the detection and quantification of carbohydrates .
Educational Purposes
Lastly, it serves an educational purpose by being used in academic settings to teach students about carbohydrate chemistry and synthesis techniques .
Each application highlights the versatility and importance of 6-O-Trityl-D-mannopyranose in scientific research, contributing significantly to advancements in various fields.
Biosynth - 6-O-Trityl-D-mannopyranose Procure-Net - 6-O-Trityl-1,2,3,4-Tetra-O-acetyl-D-mannopyranose
Mechanism of Action
Target of Action
The primary target of 6-O-Trityl-D-mannopyranose is the process of glycosylation . This compound is a modified sugar, specifically an O-glycoside of mannose , and is typically used in the synthesis of complex carbohydrates .
Mode of Action
6-O-Trityl-D-mannopyranose interacts with its targets by serving as a glycosylation agent . It can be incorporated into complex carbohydrates during their synthesis . Additionally, it can be fluorinated, methylated, or click modified to produce desired derivatives .
Biochemical Pathways
The compound primarily affects the glycosylation pathways . By acting as a glycosylation agent, it contributes to the formation of glycosidic bonds, thereby playing a crucial role in the synthesis of complex carbohydrates .
Result of Action
The primary result of the action of 6-O-Trityl-D-mannopyranose is the formation of complex carbohydrates . By acting as a glycosylation agent, it enables the synthesis of these complex structures, which play various roles in biological systems, including energy storage and cellular communication .
Action Environment
The action, efficacy, and stability of 6-O-Trityl-D-mannopyranose can be influenced by various environmental factors. For instance, acidic conditions should be avoided for its storage . More research would be needed to fully understand the impact of different environmental conditions on its action.
Safety and Hazards
While specific safety and hazard information for 6-O-Trityl-D-mannopyranose is not available, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Future Directions
6-O-Trityl-D-mannopyranose is a modified sugar that has been synthesized for use as a glycosylation agent. It is an O-glycoside of mannose and is usually used in the synthesis of complex carbohydrates. 6-O-Trityl-D-mannopyranose can be fluorinated, methylated, or click modified to produce desired derivatives .
properties
IUPAC Name |
(3S,4S,5S,6R)-6-(trityloxymethyl)oxane-2,3,4,5-tetrol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26O6/c26-21-20(31-24(29)23(28)22(21)27)16-30-25(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20-24,26-29H,16H2/t20-,21-,22+,23+,24?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMNZCEKHTHLIRQ-SFGZKKEESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC4C(C(C(C(O4)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC[C@@H]4[C@H]([C@@H]([C@@H](C(O4)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-O-Trityl-D-mannopyranose |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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